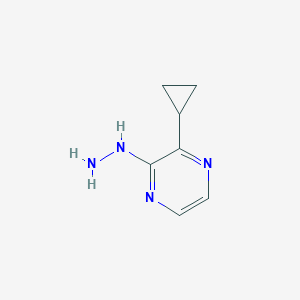

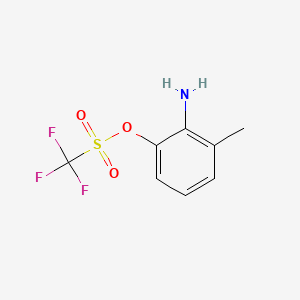

2-Amino-3-methylphenyl trifluoromethanesulphonate

Übersicht

Beschreibung

2-Amino-3-methylphenyl trifluoromethanesulphonate, also known as 2-Amino-3-methylphenyl triflate or 2-Methyl-6-{[(trifluoromethyl)sulphonyl]oxy}aniline, is a chemical compound with the molecular formula C8H8F3NO3S . It has a molecular weight of 255.22 . The compound is a solid-crystal at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F3NO3S/c1-5-3-2-4-6(7(5)12)15-16(13,14)8(9,10)11/h2-4H,12H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid-crystal at ambient temperature . It has a molecular weight of 255.22 .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

2-Amino-3-methylphenyl trifluoromethanesulphonate is used in the asymmetric synthesis of β-aminophosphonates and their incorporation into dipeptides. This process involves the addition of anions derived from dialkyl methylphosphonates to N-tert-butanesulfinyl trifluoroacetaldimine, leading to products with excellent diastereoselectivity (Turcheniuk et al., 2012).

Chromatographic Analysis

The compound has been used as a reactive ultraviolet and fluorescent labelling agent for the liquid chromatographic determination of carboxylic acids. Its utility in high-performance liquid chromatography for detecting carboxylic acids in mouse brain has been demonstrated (Yasaka et al., 1990).

Polymerization Studies

In the field of polymer chemistry, trifluoromethanesulphonates like this compound are used to study complexation reactions in the polymerization of ethylenic monomers. These studies involve ionic trifluoromethanesulphonates and their solvation with conjugate acids (Souverain et al., 1980).

Catalysis in Organic Synthesis

The compound plays a role in catalyzing the condensation of silyl ketene acetal derived from ethyl 3-hydroxybutyrate and imine, leading to the synthesis of β-amino esters and β-lactams (Guanti et al., 1987).

Drug Metabolism

In pharmaceutical research, it's used in the study of drug metabolism, especially in the preparation of mammalian metabolites of certain drugs. An example is its use in the biocatalytic production of metabolites for structural characterization by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . The precautionary statements are P260, P271, and P280, advising not to breathe dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

It is known that similar compounds are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura coupling .

Mode of Action

In the context of suzuki–miyaura coupling, organoboron reagents like this compound interact with palladium (ii) complexes in a process called transmetalation .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

In the context of suzuki–miyaura coupling, the compound contributes to the formation of new carbon–carbon bonds .

Eigenschaften

IUPAC Name |

(2-amino-3-methylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO3S/c1-5-3-2-4-6(7(5)12)15-16(13,14)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDLUZWNMXCSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1381013.png)

![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)

![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)

![2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol](/img/structure/B1381031.png)